molecular formula C23H23N3O2 B2663325 5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359451-18-5

5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2663325
CAS No.: 1359451-18-5
M. Wt: 373.456
InChI Key: BQNNTYAKISEMET-UHFFFAOYSA-N
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Description

5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available starting materials. The key steps often include the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by functionalization to introduce the benzyl and butoxyphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to make the process more sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzyl and butoxyphenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and butoxyphenyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-2-3-15-28-22-12-8-7-11-19(22)20-16-21-23(27)25(13-14-26(21)24-20)17-18-9-5-4-6-10-18/h4-14,16H,2-3,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNNTYAKISEMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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